molecular formula C24H22N4O3S2 B2658703 N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide CAS No. 886902-04-1

N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide

Cat. No.: B2658703
CAS No.: 886902-04-1
M. Wt: 478.59
InChI Key: ZGLXRPNOVGAWKH-UHFFFAOYSA-N
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Description

N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine-carbonyl linkage.

    Sulfonamide Formation: Finally, the piperazine derivative is reacted with benzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzothiazole moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction reactions.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives or halogenated compounds.

Scientific Research Applications

N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of benzothiazole, piperazine, and benzenesulfonamide groups in this compound imparts distinct pharmacological properties that are not observed in simpler analogs.

Properties

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c29-23(18-10-12-19(13-11-18)26-33(30,31)20-6-2-1-3-7-20)27-14-16-28(17-15-27)24-25-21-8-4-5-9-22(21)32-24/h1-13,26H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLXRPNOVGAWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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